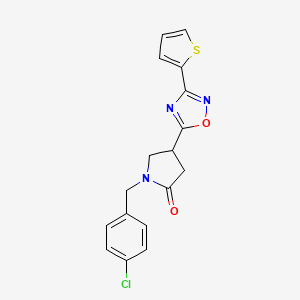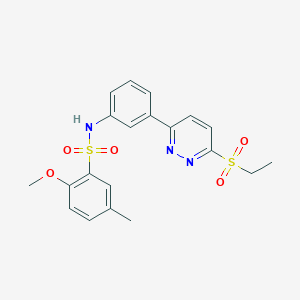
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methylbenzamide, also known as DMAPP, is a chemical compound that has been widely studied for its potential applications in scientific research. DMAPP is a pyrimidine-based compound that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methylbenzamide is not fully understood, but it is thought to involve the binding of the compound to target proteins, leading to inhibition of their activity. This compound has been shown to bind to the ATP-binding site of protein kinases, leading to inhibition of their activity. It has also been found to bind to other proteins, including DNA, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. This compound has also been found to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methylbenzamide is its high quantum yield and photostability, which make it a useful tool for imaging studies. It also has potential as an inhibitor of protein kinase activity, which may have therapeutic applications. However, one limitation of this compound is its relatively complex synthesis, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methylbenzamide. One area of interest is its potential as an anticancer agent, particularly in combination with other therapies. Another area of research is the development of new synthetic methods for this compound, which may improve its availability for research purposes. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a range of biological processes.
Métodos De Síntesis
The synthesis of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methylbenzamide involves a series of chemical reactions that can be carried out in a laboratory setting. One common method for synthesizing this compound involves the reaction of 2-methylbenzoyl chloride with dimethylamine, followed by the addition of pyrrolidine and 2-amino-4,6-dimethylpyrimidine. The resulting compound is then purified through a series of steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methylbenzamide has been studied extensively for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for imaging cellular structures and processes. This compound has been found to have a high quantum yield and excellent photostability, making it a useful tool for imaging studies.
Another area of research involves the use of this compound as a potential inhibitor of protein kinase activity. This compound has been found to have inhibitory effects on a number of protein kinases, including c-Met and EGFR, which are involved in a range of cellular processes. This suggests that this compound may have therapeutic potential for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-8-4-5-9-14(13)17(24)20-15-12-19-18(21-16(15)22(2)3)23-10-6-7-11-23/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOKUHQQXUCUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2903816.png)
![Benzo[d][1,3]dioxol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2903817.png)
![N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride](/img/structure/B2903819.png)
![6-ethyl 3-methyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2903820.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2903822.png)
![4-((2-Chloro-6-fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2903823.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-3-yl)propanenitrile](/img/structure/B2903825.png)
![N-(2,5-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2903826.png)


![N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2903831.png)